molecular formula C28H22FN3O5 B12486882 3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12486882
M. Wt: 499.5 g/mol
InChI Key: WDPLHCSPWJAVMA-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes fluorophenyl, methoxy, nitrophenoxy, and dihydroquinazolinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic substitution reactions.

    Aromatic Substitution: Incorporation of the methoxy and nitrophenoxy groups via aromatic substitution reactions.

    Cyclization: Formation of the dihydroquinazolinone core through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H22FN3O5

Molecular Weight

499.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H22FN3O5/c1-36-26-15-10-18(16-19(26)17-37-21-13-11-20(12-14-21)32(34)35)27-30-24-8-4-2-6-22(24)28(33)31(27)25-9-5-3-7-23(25)29/h2-16,27,30H,17H2,1H3

InChI Key

WDPLHCSPWJAVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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